1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative characterized by a 2,3-dimethoxyphenyl group, a morpholinoethyl substituent, and a thiophene ring. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation. The structural uniqueness of this compound lies in its combination of electron-rich aromatic systems (dimethoxyphenyl and thiophene) and the morpholino moiety, which may enhance solubility and modulate intermolecular interactions.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-17-5-3-4-15(18(17)25-2)21-19(23)20-12-16(14-6-11-27-13-14)22-7-9-26-10-8-22/h3-6,11,13,16H,7-10,12H2,1-2H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYNPZTMRAYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive analysis of its biological activity, synthesis, and potential applications based on diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The presence of a morpholino group and a thiophene ring suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 946303-39-5 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Urea Core : The urea structure is formed through the reaction of isocyanates with amines.
- Introduction of Functional Groups : The morpholino and thiophene groups are introduced through specific coupling reactions, enhancing the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
A study demonstrated that derivatives similar to this compound show promising anticancer activity against several cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.
- In Vitro Studies : Compounds structurally related to this compound were evaluated against Caki cancer cells and HUVEC endothelial cells, revealing significant cytotoxic effects with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression. For instance, it may interact with kinases or other targets critical for tumor growth.
- Mechanism of Action : The interaction with enzyme active sites can lead to the inhibition of phosphorylation processes essential for cell cycle progression .
Case Studies
Recent studies have explored the biological implications of this compound in various contexts:
-
Study on Anticancer Properties :
- A series of urea derivatives were synthesized and tested for anticancer activity.
- Results indicated that modifications to the phenyl group significantly enhanced potency against specific cancer types.
- Enzyme Interaction Analysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the literature, focusing on substituent effects, synthetic strategies, and inferred biological relevance.
Urea Derivatives with Morpholino Substituents
- Compound from : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate shares a urea backbone and dimethoxyphenyl groups. Unlike the target compound, it lacks a thiophene ring and instead features a quaternary ammonium group.
- Compound 16 from : 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-[4-(1-hydroxyethyl)phenyl]urea contains dual morpholino-triazine and urea groups. The triazine core may enhance π-π stacking interactions compared to the thiophene ring in the target compound. Additionally, the hydroxyethyl group in Compound 16 could improve hydrogen-bonding capacity, a feature absent in the target molecule .
Methoxyphenyl-Containing Analogues
- Chalcones from : (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one shares the 2,3-dimethoxyphenyl motif with the target compound. The amino group in chalcones facilitates electrostatic interactions with biological targets (e.g., PfFd-PfFNR in malaria parasites), whereas the urea group in the target compound may engage in hydrogen bonding or act as a hinge-binding motif in enzyme inhibition .
Thiophene-Containing Derivatives
Thiophenes are known to enhance metabolic stability and modulate lipophilicity, which could influence bioavailability compared to purely phenyl-based analogues.
Q & A
Q. What are the established synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves:
Preparation of the thiophene-morpholino ethyl intermediate : Achieved via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between thiophene derivatives and morpholino-containing precursors under inert atmosphere (N₂/Ar). Optimal conditions include anhydrous solvents (e.g., THF, DMF) and temperatures between 60–80°C .
Urea bond formation : Reacting the intermediate with 2,3-dimethoxyphenyl isocyanate in dichloromethane at 0–25°C. Catalytic bases like triethylamine improve nucleophilic attack efficiency .
- Critical Factors : Catalyst purity (<0.5% Pd), solvent dryness, and strict temperature control during coupling to prevent byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between urea NH and morpholino oxygen). SHELXL (for refinement) and SHELXT (for space-group determination) are standard tools .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~446.2) .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields in the coupling step involving the morpholino-thiophene ethyl moiety?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligand optimization (e.g., XPhos for electron-deficient thiophenes) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate coupling .
- Post-Reaction Workup : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data in the compound’s receptor-binding affinity?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust protonation states (e.g., urea NH as H-bond donor) and include solvent molecules (explicit water models) in molecular docking .
- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) under physiological pH and ionic strength to mimic in vivo conditions .
- Allosteric Site Analysis : Use molecular dynamics (MD) simulations (>100 ns trajectories) to explore alternative binding pockets not predicted by static models .
Q. How to design a structure-activity relationship (SAR) study to evaluate the role of the 2,3-dimethoxyphenyl group in modulating biological activity?
- Methodological Answer :
- Substituent Variations : Synthesize analogs with mono-methoxy (2- or 3-methoxy), halogenated (Cl, F), or nitro groups. Assess changes in potency via IC₅₀ assays .
- Bioisosteric Replacement : Replace methoxy with ethoxy or methyl groups to probe steric vs. electronic effects .
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical H-bond acceptors/donors using software like Schrödinger’s Phase .
Q. What advanced computational modeling approaches are suitable for predicting the compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Ensemble Docking : Screen against multiple receptor conformations (e.g., α-helical vs. β-sheet states of 5-HT₂A) to account for flexibility .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs using GPU-accelerated MD (e.g., Desmond) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron redistribution at the urea-thiophene interface during receptor binding .
Q. What analytical challenges arise in characterizing stereoisomers of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IG-3 column, hexane/isopropanol mobile phase) to resolve enantiomers .
- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and DFT-simulated spectra .
- Dynamic NMR : Detect atropisomerism in the morpholino-thiophene linkage at low temperatures (−40°C) .
Q. How to investigate the compound’s stability under physiological conditions for preclinical development?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze using LC-QTOF-MS to detect phase I/II metabolites .
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH, 6 months) and track polymorphic transitions via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
